N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a brominated benzylidene group, a hydroxyl group, a methoxy group, and a pyrazinecarbohydrazide moiety, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C13H11BrN4O3 |
|---|---|
Molecular Weight |
351.16 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-11-5-8(4-9(14)12(11)19)6-17-18-13(20)10-7-15-2-3-16-10/h2-7,19H,1H3,(H,18,20)/b17-6- |
InChI Key |
NXWBBRUXQXKEAH-FMQZQXMHSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=NC=CN=C2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=NC=CN=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s brominated benzylidene group and pyrazinecarbohydrazide moiety are believed to play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-(2-METHOXYANILINO)ACETOHYDRAZIDE
- N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-3-NITROBENZOHYDRAZIDE
- N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)BENZOHYDRAZIDE
Uniqueness
N’-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazinecarbohydrazide moiety, in particular, sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
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